molecular formula C12H14F2N2O2S B3338342 Ethyl 2-((4-cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl)thio)acetate CAS No. 886498-18-6

Ethyl 2-((4-cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl)thio)acetate

Cat. No.: B3338342
CAS No.: 886498-18-6
M. Wt: 288.32 g/mol
InChI Key: NVYDLRYJQRUNRJ-UHFFFAOYSA-N
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Description

Ethyl 2-((4-cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl)thio)acetate is a pyrimidine-based thioacetate ester characterized by a cyclopropyl substituent at position 4 and a difluoromethyl group at position 6 of the pyrimidine ring. This compound serves as a key intermediate in medicinal and agrochemical research due to its modular structure, which allows for tailored modifications to optimize electronic, steric, and pharmacokinetic properties. The ethyl thioacetate moiety (-S-CH2-COOEt) enhances solubility and facilitates further functionalization through hydrolysis or nucleophilic substitution reactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[4-cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O2S/c1-2-18-10(17)6-19-12-15-8(7-3-4-7)5-9(16-12)11(13)14/h5,7,11H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYDLRYJQRUNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=CC(=N1)C(F)F)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201157715
Record name Ethyl 2-[[4-cyclopropyl-6-(difluoromethyl)-2-pyrimidinyl]thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201157715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886498-18-6
Record name Ethyl 2-[[4-cyclopropyl-6-(difluoromethyl)-2-pyrimidinyl]thio]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886498-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[[4-cyclopropyl-6-(difluoromethyl)-2-pyrimidinyl]thio]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201157715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 2-((4-cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl)thio)acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The compound's unique structure, featuring a pyrimidine ring and a cyclopropyl group, suggests various interactions with biological targets, making it a candidate for further research.

Chemical Structure

The chemical formula for this compound is C12_{12}H12_{12}F2_{2}N2_{2}S, with a molecular weight of approximately 270.3 g/mol. Its structural characteristics include:

  • Pyrimidine Ring : A six-membered ring containing nitrogen atoms.
  • Cyclopropyl Group : A three-membered carbon ring that can influence the compound's reactivity and biological activity.
  • Difluoromethyl Substitution : Enhances lipophilicity and metabolic stability.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly antimicrobial and anticancer properties.

Antimicrobial Activity

A study on similar thioether compounds demonstrated significant antimicrobial activity against several pathogens, including Escherichia coli and Staphylococcus aureus. The presence of the thioether linkage in the structure was crucial for this activity, suggesting that the thio group may enhance interaction with microbial targets .

MicroorganismActivity Observed
Escherichia coliSignificant
Staphylococcus aureusSignificant
Pseudomonas aeruginosaModerate
Candida albicansModerate

Anticancer Potential

In vitro studies have shown that compounds structurally related to this compound can inhibit cancer cell proliferation. For instance, derivatives targeting poly (ADP-ribose) polymerase (PARP1) have been reported to induce apoptosis in human breast cancer cells . The compound's mechanism may involve the modulation of key cellular pathways associated with cancer progression.

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

  • Enzyme Inhibition : Interaction with specific enzymes such as PARP1, leading to altered cellular responses.
  • Membrane Disruption : Potential disruption of microbial membranes due to its lipophilic nature.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells, contributing to apoptosis.

Case Studies

Recent studies have highlighted the efficacy of similar compounds in clinical settings:

  • Study on Antimicrobial Efficacy :
    • Researchers synthesized a series of thioether compounds and evaluated their antimicrobial properties.
    • This compound showed comparable activity to established antibiotics against resistant strains.
  • Anticancer Research :
    • A compound structurally similar to this compound was tested against breast cancer cells.
    • Results indicated an IC50 value significantly lower than that of standard chemotherapeutics, suggesting potential as a lead compound in drug development .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituents (Position 4/6) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Ethyl 2-((4-cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl)thio)acetate (Target) Cyclopropyl/CF2H C11H14F2N2O2S 276.07* - Compact steric profile; electron-withdrawing CF2H enhances stability
Ethyl 2-((4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl)thio)acetate 4-Chlorophenyl/CF2H C15H13ClF2N2O2S 358.79 938020-64-5 Bulkier aryl group; increased lipophilicity
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Thietan-3-yloxy/CH3 C12H16N2O3S2 312.40* - Thietane ring introduces conformational rigidity; methyl enhances hydrophobicity
Ethyl 2-((4-(4-fluorophenyl)pyrimidin-2-yl)thio)acetate 4-Fluorophenyl/- C14H13FN2O2S 292.33* 828276-28-4 Fluorine’s electronegativity improves binding affinity in drug design
Ethyl [(4-amino-5-cyanopyrimidin-2-yl)thio]acetate NH2/CN C9H10N4O2S 238.27* 1707603-34-6 Polar amino/cyano groups enhance aqueous solubility

*Calculated based on structural data.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl 2-((4-cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl)thio)acetate, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves nucleophilic substitution reactions between pyrimidine thiols and ethyl chloroacetate derivatives in the presence of a base (e.g., potassium carbonate) under reflux conditions in acetone . Yield optimization can be achieved via Design of Experiments (DoE) to evaluate parameters like temperature, solvent polarity, and stoichiometric ratios. For example, highlights the use of statistical modeling to refine reaction conditions in analogous pyrimidine syntheses .

Q. Which characterization techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying the pyrimidine core, cyclopropane substituents, and difluoromethyl groups. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For example, and emphasize NMR and MS for analogous thioacetate esters .

Q. How should researchers handle stability and decomposition challenges during storage or reactions?

  • Methodological Answer : Hydrolysis of the thioester moiety is a key stability concern. Store the compound under inert atmospheres (argon/nitrogen) at low temperatures (−20°C). Monitor degradation via HPLC and track hydrolysis products (e.g., carboxylic acids) as described in and for related compounds .

Advanced Research Questions

Q. What reaction mechanisms underlie the synthesis of this compound, and how do substituents influence reactivity?

  • Methodological Answer : The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism at the pyrimidine C-2 position. Electron-withdrawing groups (e.g., difluoromethyl) enhance reactivity by polarizing the pyrimidine ring. Computational modeling (DFT) can predict regioselectivity, as demonstrated in for similar pyrimidine derivatives .

Q. How can researchers evaluate the biological activity of this compound, and what assays are appropriate?

  • Methodological Answer : In vitro assays for antimicrobial or enzyme inhibition activity are recommended. For example, and describe using MIC (Minimum Inhibitory Concentration) tests for antimicrobial screening and kinase inhibition assays for anticancer potential. Structural analogs with trifluoromethyl groups showed activity in such studies .

Q. How can contradictory spectral or bioactivity data be resolved?

  • Methodological Answer : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals. For bioactivity discrepancies, replicate experiments under controlled conditions (e.g., standardized cell lines, pH). highlights the importance of controlled synthesis to minimize impurities that skew bioactivity results .

Q. What computational tools can predict the compound’s reactivity or interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock, Schrödinger) can model interactions with enzymes like dihydrofolate reductase. QSAR (Quantitative Structure-Activity Relationship) models, as implied in and , correlate electronic properties (Hammett constants) with reactivity or bioactivity .

Q. How can structural modifications enhance desired properties (e.g., solubility, potency)?

  • Methodological Answer : Introduce polar groups (e.g., hydroxyl, amine) to improve solubility, or replace the ethyl ester with a prodrug moiety (e.g., pivaloyloxymethyl) for enhanced bioavailability. and demonstrate that fluorinated analogs improve metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-((4-cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl)thio)acetate
Reactant of Route 2
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Ethyl 2-((4-cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl)thio)acetate

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